TERN-101, also known as LY2562175 or TERN-101, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR belongs to the nuclear receptor superfamily and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. [] TERN-101 is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) due to its ability to reduce liver steatosis, inflammation, ballooning, and fibrosis. [, ]
TERN-101 exerts its therapeutic effects by acting as a potent and selective agonist of the farnesoid X receptor (FXR). [, ] FXR activation by TERN-101 leads to the suppression of 7α-hydroxy-4-cholesten-3-one, a key enzyme in bile acid synthesis, indicating target engagement in the liver. [] This activation influences various metabolic pathways involved in lipid and glucose metabolism, ultimately contributing to the reduction of liver steatosis, inflammation, and fibrosis. [, ]
Nonalcoholic steatohepatitis (NASH): TERN-101 has demonstrated promising results in preclinical models of NASH, effectively reducing liver steatosis, inflammation, ballooning, and fibrosis. [, , ] It has shown a favorable exposure-response profile in NASH patients and exhibited similar safety and efficacy in those with and without COVID-19 exposure. [, ]
Dyslipidemia: Research suggests that TERN-101 effectively lowers LDL cholesterol and triglycerides while raising HDL cholesterol levels, indicating its potential for treating dyslipidemia. []
Combination Therapy: TERN-101 is being explored in combination therapies for enhanced efficacy in treating NASH. Studies have shown promising results when combining TERN-101 (FXR agonist) with TERN-501 (selective agonist of thyroid hormone receptor beta). []
Clinical Trials: Further clinical trials are crucial to fully evaluate the safety and efficacy of TERN-101 in treating NASH and dyslipidemia. [] This includes determining optimal dosages and assessing long-term effects.
Combination Therapies: Continued exploration of TERN-101 in combination with other therapeutic agents, such as statins, CCR2 inhibitors, and ACC inhibitors, is crucial to optimize treatment strategies for NASH. []
Patient Subgroups: Identifying specific patient populations that may benefit most from TERN-101 treatment, based on genetic or disease-specific factors, could personalize treatment approaches. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7